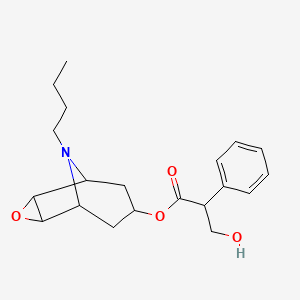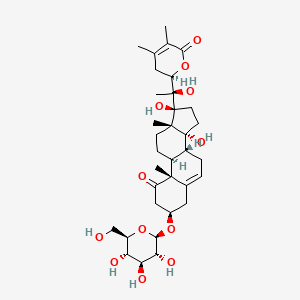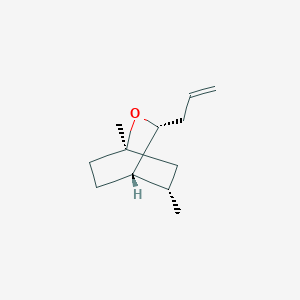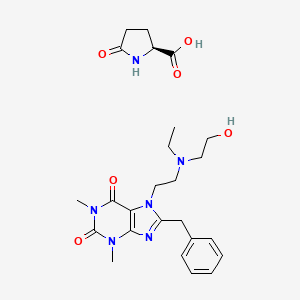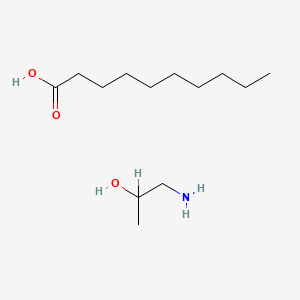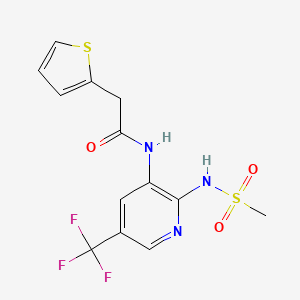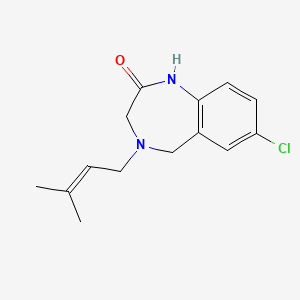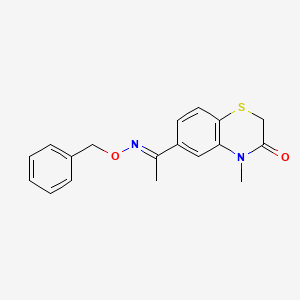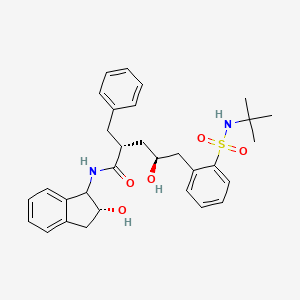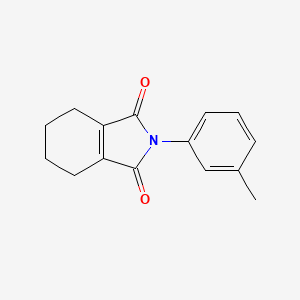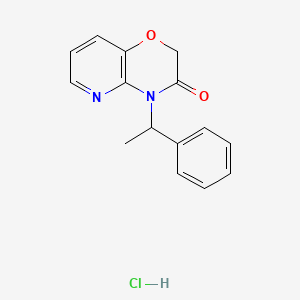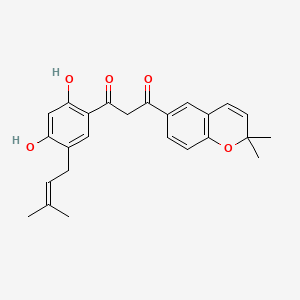
Glycyrdione B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyrdione B is a phenolic compound isolated from the roots of Glycyrrhiza species, commonly known as licorice. This compound belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycyrdione B typically involves the extraction from the roots of Glycyrrhiza species. The process includes:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from other phenolic compounds present in the licorice root extract .
化学反応の分析
Types of Reactions: Glycyrdione B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.
Industry: Utilized in the formulation of cosmetics and health supplements due to its beneficial effects on skin health
作用機序
The mechanism of action of Glycyrdione B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
類似化合物との比較
Glycyrdione B can be compared with other phenolic compounds isolated from Glycyrrhiza species, such as:
Glycyrdione A: Similar in structure but differs in the position of functional groups.
Licochalcone A: Known for its potent anti-inflammatory and antimicrobial properties.
Glabridin: Exhibits strong antioxidant and skin-whitening effects
Uniqueness of this compound: this compound stands out due to its unique combination of biological activities, making it a versatile compound for various applications in medicine and industry .
特性
CAS番号 |
142542-84-5 |
|---|---|
分子式 |
C25H26O5 |
分子量 |
406.5 g/mol |
IUPAC名 |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(2,2-dimethylchromen-6-yl)propane-1,3-dione |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-6-17-12-19(23(29)14-21(17)27)22(28)13-20(26)16-7-8-24-18(11-16)9-10-25(3,4)30-24/h5,7-12,14,27,29H,6,13H2,1-4H3 |
InChIキー |
XTBSNHSJEVANCR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC3=C(C=C2)OC(C=C3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



